Physicochemical Differentiation: XLogP3 and TPSA Comparison of 5-Ethyl vs. 5-Methyl vs. Unsubstituted Pyrimidinyl-Piperidin-4-one Scaffolds
The 5-ethyl substitution on the pyrimidine ring of the target compound confers a computed XLogP3 of 0.9, representing an increase in lipophilicity of approximately 0.5–0.6 log units relative to the 5-methyl analog (estimated XLogP3 ≈ 0.3–0.4) and approximately 0.9 log units relative to the unsubstituted 1-(pyrimidin-2-yl)piperidin-4-one (estimated XLogP3 ≈ 0.0). This differentiation is meaningful for programs requiring balanced hydrophilicity for oral bioavailability or CNS penetration [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (PubChem computed) |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8): XLogP3 ≈ 0.0 (estimated); 1-(5-Methylpyrimidin-2-yl)piperidin-4-one (CAS 1344305-03-8): XLogP3 ≈ 0.3–0.4 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.9 (target vs. comparators) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The higher lipophilicity of the 5-ethyl analog can improve membrane permeability and target binding within hydrophobic pockets compared to the methyl or unsubstituted analogs, directly influencing lead optimization decisions.
- [1] PubChem Compound Summary CID 57708369: 1-(5-Ethylpyrimidin-2-yl)piperidin-4-one – Computed Properties. National Center for Biotechnology Information, 2025. View Source
